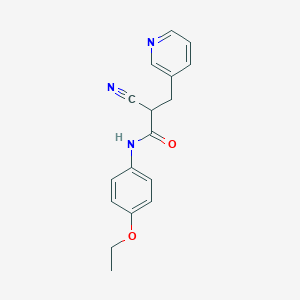
N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to a class of drugs known as mTOR inhibitors, which work by blocking the activity of the mTOR protein, a key regulator of cell growth and division. In
Mecanismo De Acción
N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide works by inhibiting the activity of the mTOR protein, which is a key regulator of cell growth and division. By blocking mTOR, this compound prevents cancer cells from dividing and growing, ultimately leading to their death. In addition, this compound has been shown to induce autophagy, a process by which cells break down and recycle their own components. Autophagy has been implicated in cancer cell survival, and by inducing it, this compound may further enhance its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, it has been shown to have anti-inflammatory and immunomodulatory effects. This compound has also been shown to reduce insulin resistance and improve glucose metabolism, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide for lab experiments is its specificity for mTOR. Unlike other mTOR inhibitors, this compound does not inhibit other kinases, making it a useful tool for studying the role of mTOR in various biological processes. However, this compound has some limitations as well. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. In addition, its effects on other cellular pathways, such as autophagy, can complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide. One area of interest is its potential use in combination with other cancer treatments, such as immunotherapy. Another area of interest is its use in treating other diseases, such as diabetes and neurodegenerative disorders. Finally, there is ongoing research into the development of new mTOR inhibitors that may be more effective and have fewer side effects than this compound.
Métodos De Síntesis
The synthesis of N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide involves several steps, starting with the reaction of cycloheptanone with malononitrile to form a cyanoenone intermediate. This intermediate is then reacted with 1H-imidazole-1-acetic acid to form this compound. The final product is obtained after purification and isolation using various chromatographic techniques.
Aplicaciones Científicas De Investigación
N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer types, including breast cancer, renal cell carcinoma, and glioblastoma. In addition, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-10-13(5-3-1-2-4-6-13)16-12(18)9-17-8-7-15-11-17/h7-8,11H,1-6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIBASXLTQNVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

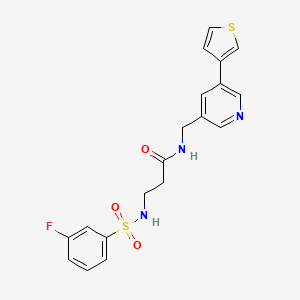
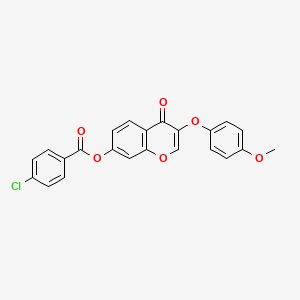
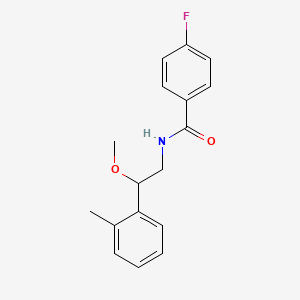
![2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2606384.png)

![tert-butyl 2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2606389.png)


![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2606392.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2606394.png)
![4-Ethoxy-3-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2606395.png)
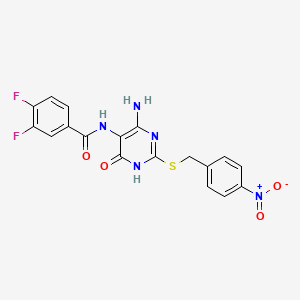
![3-Tert-butyl-6-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2606397.png)
